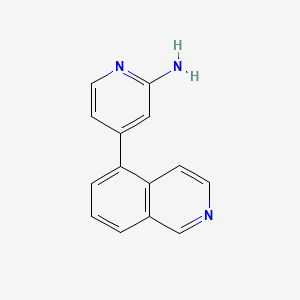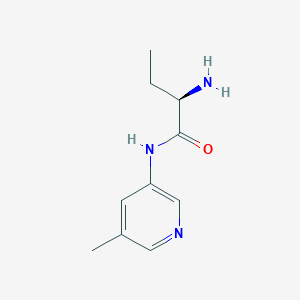![molecular formula C16H18N2O2 B6632479 (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate certain receptors, which can lead to changes in cellular signaling.
Biochemical and Physiological Effects:
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death. It has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is its potential use in scientific research. The compound has been found to have various therapeutic properties and can be used to study the mechanisms of various diseases. However, one of the limitations of the compound is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. One of the directions is to study the compound's potential use in the treatment of various types of cancer. Another direction is to study the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future studies can focus on optimizing the synthesis methods of the compound to obtain higher yields and better purity. Finally, more research can be done to understand the mechanism of action of the compound and to identify potential targets for therapeutic intervention.
Conclusion:
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chemical compound that has potential therapeutic properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Future studies can focus on optimizing the synthesis methods of the compound and identifying potential targets for therapeutic intervention.
Synthesemethoden
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been synthesized using various methods. One of the commonly used methods is the one-pot synthesis method, which involves the reaction of 2-aminoacetophenone, furfural, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 2-aminoacetophenone with furfural in the presence of a reducing agent and a catalyst. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for its potential applications in scientific research. The compound has been found to exhibit antitumor properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress.
Eigenschaften
IUPAC Name |
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-14(20-11)10-18-16(19)15-8-12-4-2-3-5-13(12)9-17-15/h2-7,15,17H,8-10H2,1H3,(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZQPSYDKCNMW-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CNC(=O)[C@@H]2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)


![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)

![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
